molecular formula C19H20O7 B14958880 methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B14958880
M. Wt: 360.4 g/mol
InChI Key: LMOHENGZGPCVDU-UHFFFAOYSA-N
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Description

Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate (CAS RN: 858755-33-6) is a synthetic coumarin derivative characterized by three key structural features:

  • 4,8-Dimethyl groups on the coumarin core, enhancing lipophilicity and stability.
  • Allyloxy-oxoethoxy chain at position 7, introducing an unsaturated allyl group that may influence reactivity and intermolecular interactions.
  • Methyl ester at position 3, which can modulate solubility and metabolic stability.

The compound is synthesized via nucleophilic substitution, where a hydroxyl group on the coumarin precursor reacts with allyl bromoacetate (or a similar allyl-containing reagent) in acetone under reflux with potassium carbonate as a base. The reaction typically achieves high yields (~96%) due to the allyl group’s favorable reactivity . Purification involves filtration and washing with methanol, yielding a white solid .

Properties

Molecular Formula

C19H20O7

Molecular Weight

360.4 g/mol

IUPAC Name

methyl 2-[4,8-dimethyl-2-oxo-7-(2-oxo-2-prop-2-enoxyethoxy)chromen-3-yl]acetate

InChI

InChI=1S/C19H20O7/c1-5-8-24-17(21)10-25-15-7-6-13-11(2)14(9-16(20)23-4)19(22)26-18(13)12(15)3/h5-7H,1,8-10H2,2-4H3

InChI Key

LMOHENGZGPCVDU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC=C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate typically involves multiple steps. One common method starts with the preparation of the chromenone core, followed by the introduction of the allyloxy group through an etherification reaction. The final step involves esterification to introduce the methyl acetate group. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as chromatography and recrystallization are employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and the use of solvents like dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes .

Scientific Research Applications

Methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl {7-[2-(allyloxy)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. For example, it may inhibit or activate enzymes, alter gene expression, or interact with cellular receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Yield Variations : The allyl-substituted compound exhibits superior yields (96%) compared to bromophenyl (46.1%) or methoxyphenyl (55.3%) derivatives, likely due to the allyl group’s higher nucleophilic reactivity in substitution reactions .

Melting Points : Aromatic substituents (e.g., phenyl, 3-methoxyphenyl) result in higher melting points (157–184°C) compared to the allyl derivative (data unreported), attributed to increased molecular symmetry and π-π stacking .

Biological Activity : Bromophenyl and chlorobenzyl derivatives show promise in targeting tumor-associated enzymes (e.g., carbonic anhydrase) or anion transporters (e.g., slc26a3), while the allyl derivative’s bioactivity remains underexplored .

Stability : Allyl esters are prone to hydrolysis under acidic/basic conditions, whereas aryl ethers (e.g., phenyl, bromophenyl) offer greater stability, impacting storage and pharmacokinetics .

Functional Group Impact:

  • Bromo/Methoxy Groups : Enhance binding to hydrophobic enzyme pockets (e.g., carbonic anhydrase) via halogen or hydrogen bonding .
  • Chlorobenzyl Group : Increases molecular weight and lipophilicity, improving membrane permeability .

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